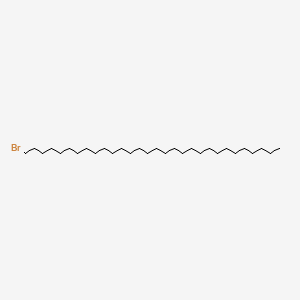

1-Bromotriacontane

Description

Contextualization within Long-Chain Haloalkane Chemistry

Long-chain haloalkanes, characterized by an alkyl chain of ten or more carbon atoms and a halogen atom, represent a significant class of organic compounds. The presence of the halogen, particularly bromine, at the terminal position of a long aliphatic chain imparts distinct reactivity. The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. This characteristic allows for facile substitution reactions, enabling the introduction of various functional groups. 1-Bromotriacontane, with its C30 saturated hydrocarbon chain, exemplifies this class, offering a substantial lipophilic tail coupled with a reactive handle for chemical transformations. Its properties, such as high lipophilicity (LogP values ranging from 11.9 to 12.3) and a relatively high melting point (around 64-67 °C), are typical of long-chain alkanes and their derivatives chemsrc.comnih.govchemeo.comnaturalproducts.net.

Significance as a Precursor in Complex Organic Synthesis

The primary significance of this compound lies in its role as a versatile precursor in organic synthesis. The terminal bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the efficient synthesis of a wide array of functionalized long-chain compounds. For instance, it can be readily converted into 1-triacontanol (B3423078) through various synthetic routes, including heating lookchem.com. Furthermore, this compound has been employed in the synthesis of long-chain surfactants, such as ammonio-hexanoates, by reacting with specific amino esters epo.org. Its utility extends to the creation of specialized ligands for coordination chemistry, such as novel bipyridine derivatives used in the preparation of ruthenium(II) complexes researchgate.netresearchgate.net. The synthetic pathways to prepare such long-chain alkyl bromides often involve the substitution of other halogens or functional groups, with N-bromosuccinimide being a common reagent for introducing the bromine atom epo.org.

Overview of Current Research Trajectories

Current research involving this compound spans several domains, primarily focusing on its identification in natural sources and its application in synthetic chemistry. It has been identified as a constituent in the essential oil of Azadirachta indica root, where it constitutes a notable percentage of the oil's composition researchgate.netijpjournal.comresearchgate.netmedicinearticle.com. Additionally, phytochemical profiling studies have detected this compound in plant-derived extracts, including those from Catharanthus roseus anther callus and the lipid fraction of Cyperus esculentus tubers mdpi.commanuscritpub.comresearchgate.netnih.gov. In the realm of materials science and applied chemistry, research has explored its use in synthesizing ligands for metal complexes, particularly ruthenium(II) complexes with tailored properties for potential applications in photochemistry or materials assembly researchgate.netresearchgate.net. Its presence has also been noted in analyses of coal tar pyrolysis products, highlighting its occurrence in complex industrial processes mdpi.com.

Properties

IUPAC Name |

1-bromotriacontane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H61Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h2-30H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVIZKWTUKBDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H61Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316056 | |

| Record name | 1-Bromotriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4209-22-7 | |

| Record name | 1-Bromotriacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromotriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromotriacontane

Established Synthetic Pathways and Precursors

Established methods for the synthesis of 1-bromotriacontane primarily involve the functionalization of readily available long-chain precursors such as alkanes, alcohols, and carboxylic acids.

Halogenation Strategies for Long-Chain Alkanes

Direct halogenation of long-chain alkanes like triacontane (B166396) offers a direct route to brominated derivatives. Free-radical bromination is a common method for introducing a bromine atom onto an alkane chain. rsc.org This reaction typically proceeds via a free-radical chain mechanism, which involves initiation, propagation, and termination steps. pwvas.org

The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) using UV light or heat, which generates two bromine radicals (Br•). mychemblog.com These radicals then abstract a hydrogen atom from the alkane, forming an alkyl radical. This alkyl radical subsequently reacts with another molecule of Br₂ to yield the bromoalkane and a new bromine radical, which continues the chain reaction. mychemblog.commasterorganicchemistry.com

A significant challenge in the free-radical halogenation of long-chain alkanes is controlling the regioselectivity. youtube.com For an alkane like triacontane, which possesses numerous secondary hydrogens, a mixture of brominated isomers is often obtained. youtube.com However, bromination is generally more selective than chlorination. masterorganicchemistry.comstackexchange.com The selectivity for substitution at tertiary > secondary > primary C-H bonds is significantly higher for bromine, a principle that is important to consider in the synthesis of specifically functionalized alkanes. youtube.comyoutube.com

Regioselective Synthesis of Terminal Bromoalkanes

To achieve the synthesis of this compound with high regioselectivity, methods starting from precursors with a functional group at the terminal position are generally preferred. One such strategy involves the anti-Markovnikov hydrobromination of a terminal alkene, such as 1-triacontene (B91583). mychemblog.com This reaction, often carried out in the presence of radical initiators like peroxides, directs the bromine atom to the less substituted carbon of the double bond. libretexts.orgwikipedia.org The mechanism proceeds through a radical addition pathway. libretexts.org

Another highly effective method for the regioselective synthesis of terminal bromoalkanes is the conversion of a terminal alcohol. 1-Triacontanol (B3423078) can be converted to this compound using various brominating agents. Common reagents for this transformation include phosphorus tribromide (PBr₃) and hydrobromic acid (HBr). The reaction with PBr₃ is a well-established method for converting primary and secondary alcohols to the corresponding alkyl bromides. Similarly, heating 1-triacontanol with a mixture of sodium or potassium bromide and concentrated sulfuric acid generates HBr in situ, which then reacts with the alcohol. youtube.com

A further powerful technique for the regioselective synthesis of terminal alcohols, which are precursors to this compound, is the hydroboration-oxidation of terminal alkenes. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This two-step process involves the addition of a borane (B79455) reagent (e.g., BH₃•THF) across the double bond of an alkene, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.orgorganic-chemistry.org The hydroboration step proceeds with anti-Markovnikov selectivity, placing the boron atom on the terminal carbon. The subsequent oxidation replaces the boron atom with a hydroxyl group, yielding the terminal alcohol with high regioselectivity. libretexts.orgwikipedia.org This alcohol can then be readily converted to this compound.

Bromine Incorporation via Substitution Reactions, including N-bromosuccinimide

Substitution reactions provide another avenue for the synthesis of this compound. A prominent method is the Hunsdiecker reaction, which involves the decarboxylative bromination of the silver salt of a carboxylic acid. byjus.comalgoreducation.comorganic-chemistry.orgquora.com In this reaction, the silver salt of triacontanoic acid would be treated with bromine in an inert solvent like carbon tetrachloride to yield this compound, with the loss of carbon dioxide and the formation of silver bromide. algoreducation.comwikipedia.org The reaction is believed to proceed through a radical chain mechanism. byjus.comalgoreducation.com

N-Bromosuccinimide (NBS) is a versatile reagent for bromination. thermofisher.comorganic-chemistry.orgyoutube.com While it is most famously used for the allylic and benzylic bromination of alkenes and alkylarenes, respectively (the Wohl-Ziegler reaction), it can also serve as a source of bromine for other bromination reactions. masterorganicchemistry.comthermofisher.comorganic-chemistry.orgacs.org In the context of synthesizing this compound, NBS is typically not used for the direct bromination of the saturated alkane chain to achieve terminal selectivity. However, it can be employed in the conversion of precursors. For instance, if a synthetic route involves an allylic intermediate, NBS would be the reagent of choice for selective bromination at that position.

Advanced Synthetic Approaches

More contemporary methods are being explored to provide more efficient and selective routes to long-chain functionalized alkanes like this compound.

Metathesis-Based Routes to Precursors

Alkane metathesis is a catalytic process that allows for the redistribution of alkane fragments, leading to the formation of longer and shorter chain alkanes. nih.govmdpi.com This reaction can be a powerful tool for constructing the long carbon chain of a precursor to this compound from smaller, more readily available alkanes. nih.gov The reaction is typically catalyzed by supported metal hydrides, such as tantalum or tungsten hydrides. mdpi.com

While the direct metathesis of functionalized alkanes presents significant challenges due to catalyst poisoning by the functional group, metathesis can be used to synthesize the long-chain alkane precursor, which can then be functionalized in a subsequent step. researchgate.net For instance, shorter chain α,ω-dienes could be subjected to acyclic diene metathesis (ADMET) to build a long-chain diene, which could then be hydrogenated and subsequently functionalized at the terminus. Research in this area is ongoing, with a focus on developing more robust catalysts that can tolerate functional groups. researchgate.netrsc.orgyoutube.com

Hydrometallation-Mediated Functionalization

Hydrometallation reactions, such as hydroboration, hydroalumination, and hydrosilylation, involve the addition of a metal-hydrogen bond across a double or triple bond. As discussed earlier, hydroboration is a key method for the anti-Markovnikov functionalization of terminal alkenes to produce terminal alcohols, which are direct precursors to this compound. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgwikipedia.org

Recent advancements in catalysis have led to the development of more sophisticated hydrofunctionalization methods. For example, transition metal-catalyzed hydroboration can offer different selectivities or functional group tolerances compared to traditional methods. The resulting organoborane can not only be oxidized to an alcohol but can also be converted directly to other functional groups. For instance, the conversion of an organoborane to an alkyl bromide can be achieved, although this is a less common transformation than oxidation. The development of new catalysts and reagents for hydrometallation continues to expand the toolkit for the selective functionalization of long-chain alkenes.

Table of Synthetic Precursors and Reagents

| Precursor/Reagent | Synthetic Method | Target Functional Group/Intermediate |

|---|---|---|

| Triacontane | Free-Radical Bromination | Bromotriacontane (mixture of isomers) |

| 1-Triacontene | Anti-Markovnikov Hydrobromination | This compound |

| 1-Triacontanol | Reaction with PBr₃ or HBr | This compound |

| 1-Triacontene | Hydroboration-Oxidation | 1-Triacontanol |

| Silver Triacontanoate | Hunsdiecker Reaction | This compound |

Development of Expeditious Routes for High Purity

The synthesis of high-purity this compound from its corresponding alcohol, 1-triacontanol, has evolved from classical methods to more rapid and efficient protocols. The primary goal is to achieve high conversion rates while minimizing side reactions and simplifying product isolation.

A foundational method for preparing alkyl bromides involves the reaction of the parent alcohol with hydrobromic acid, often catalyzed by sulfuric acid. orgsyn.org In this process, the mixture is typically heated under reflux for several hours to drive the substitution reaction to completion. orgsyn.org For long-chain alcohols like 1-triacontanol, a superior and often more expeditious method involves saturating the alcohol with hydrogen bromide gas at elevated temperatures, typically between 100–120°C. orgsyn.org This approach can lead to higher yields and cleaner reactions compared to the aqueous hydrobromic acid-sulfuric acid method. orgsyn.org

Modern advancements have introduced processes that offer significant improvements in speed and efficiency. One such strategy is the implementation of a continuous-flow reaction system. In such a setup, the alcohol and hydrobromic acid are continuously fed into a reactor, while the products, this compound and water, are continuously removed by distillation. google.com Maintaining a high concentration of hydrobromic acid and elevated temperatures (e.g., 120-123°C) ensures a rapid conversion rate. google.com

Other contemporary methods utilize different brominating agents that often work under milder conditions. The Appel reaction, for instance, uses triphenylphosphine (B44618) (Ph3P) and a bromine source like carbon tetrabromide (CBr4) or N-Bromosuccinimide (NBS) to convert alcohols to alkyl bromides. A variation of this uses triethyl phosphite, which offers a simpler purification process as the byproduct, triethyl phosphate, can be removed by aqueous washing. organic-chemistry.org

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, purity, and cost-effectiveness. This involves a systematic evaluation of various parameters, including catalysts, reagents, temperature, and reaction time, often guided by methodologies like One-Factor-At-a-Time (OFAT) or Design of Experiments (DoE). whiterose.ac.uk

Catalyst Systems: In the traditional synthesis from 1-triacontanol and HBr, concentrated sulfuric acid acts as a dehydrating agent and catalyst, facilitating the formation of the carbocation intermediate or protonating the alcohol's hydroxyl group to make it a better leaving group. orgsyn.org For reactions involving substrates with unactivated C(sp³)-H bonds, manganese (II) complexes with bipyridine have been developed as catalysts for bromination using NBS as the brominating agent. researchgate.net While challenging to apply with perfect regioselectivity to a long chain like triacontane, this represents a modern catalytic approach. Another strategy involves the use of heterogeneous catalysts like Silphos, a silica-based phosphine (B1218219) reagent, which converts alcohols to bromides in the presence of molecular bromine and allows for easy separation of the catalyst byproduct by simple filtration. organic-chemistry.org

Reaction Conditions:

Temperature: The reaction temperature is a critical factor. The HBr/H2SO4 method requires refluxing for extended periods, while continuous processes may operate at specific high temperatures like 120-123°C to ensure rapid conversion. orgsyn.orggoogle.com

Reagent Stoichiometry: The molar ratio of reagents significantly impacts the reaction outcome. In continuous processes, maintaining an instantaneous molar ratio of HBr to alcohol greater than three is recommended to ensure the reaction proceeds efficiently. google.com

Solvents: While some methods are performed neat (without a solvent), others utilize solvents like acetonitrile (B52724) to facilitate the reaction. organic-chemistry.org The choice of solvent can influence reaction rates and the solubility of both reactants and products.

Table 1: Comparison of Synthetic Methods for Long-Chain Alkyl Bromides

| Method | Reagents & Catalyst | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| HBr/H₂SO₄ | Alcohol, 48% HBr, conc. H₂SO₄ | Reflux for several hours | Cost-effective, uses common reagents | orgsyn.org |

| Gas Saturation | Alcohol, HBr (gas) | 100-120°C | Superior method for high molecular weight alcohols | orgsyn.org |

| Continuous Flow | Alcohol, HBr | Continuous feed, 120-123°C | High throughput, rapid conversion | google.com |

| Appel Reaction Variant | Alcohol, (EtO)₃P, 1,2-dihaloethane | Mild conditions, often room temperature | Easy purification via aqueous wash | organic-chemistry.org |

| Heterogeneous Catalyst | Alcohol, Silphos, Br₂ | Refluxing acetonitrile | Simple filtration to remove catalyst byproduct | organic-chemistry.org |

Chromatographic and Non-Chromatographic Techniques for Purification and Isolation of Synthetic Products

The isolation of pure this compound from the reaction mixture requires one or more purification steps to remove unreacted starting materials, catalysts, and byproducts.

Non-Chromatographic Techniques: These methods rely on differences in the physical properties, such as solubility and boiling point, between the product and impurities.

Aqueous Washing/Extraction: A standard procedure involves washing the crude product with different solutions. A wash with water removes water-soluble impurities, followed by a wash with cold concentrated sulfuric acid to remove unreacted alcohol. orgsyn.org Subsequent washes with water and a dilute base solution, like sodium carbonate, neutralize any remaining acid. orgsyn.org

Recrystallization: As this compound is a solid at room temperature, recrystallization is a highly effective purification technique. This involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.

Fractional Precipitation: This technique separates components based on differences in solubility. researchgate.net By carefully choosing solvents and anti-solvents, this compound can be selectively precipitated from a solution containing impurities.

Distillation with Additives: For liquid alkyl bromides, impurities can be removed during distillation by adding non-volatile epoxides, which react with and trap certain impurities, preventing them from co-distilling with the product. google.com While less common for a high-boiling solid like this compound, the principle of using additives to sequester impurities is a valid purification strategy.

Chromatographic Techniques: Chromatography separates molecules based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is the most common preparative chromatographic technique for purifying organic compounds. A glass column is packed with a solid adsorbent, typically silica (B1680970) gel, which is polar. The crude product is loaded onto the column and a non-polar solvent or solvent mixture (mobile phase), such as hexanes or a hexane/ethyl acetate (B1210297) mixture, is passed through. The non-polar this compound travels through the column more quickly than more polar impurities (like residual 1-triacontanol), allowing for their effective separation.

Gas Chromatography (GC): While primarily used for analysis, preparative GC can be used to purify small quantities of volatile compounds. For a large molecule like this compound, this would require high temperatures. Headspace GC-FID is a validated method for analyzing residual alkyl bromides. nih.gov

Table 2: Overview of Purification Techniques for this compound

| Technique | Principle | Impurities Removed | Advantages/Disadvantages |

|---|---|---|---|

| Recrystallization | Differential solubility in a solvent at different temperatures | Soluble impurities, some isomeric impurities | Adv: Highly effective for solids, scalable. Dis: Requires finding a suitable solvent, some product loss. |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquids | Acids, bases, water-soluble byproducts, unreacted alcohol (with H₂SO₄ wash) | Adv: Simple, fast for removing bulk impurities. Dis: Can form emulsions, requires volatile solvents. |

| Column Chromatography | Differential adsorption onto a solid stationary phase | Compounds with different polarities (e.g., residual alcohol) | Adv: High resolution separation. Dis: Can be slow, uses large solvent volumes, less economical for large scale. |

| Fractional Precipitation | Differential solubility upon addition of an anti-solvent | Impurities with significantly different solubility profiles | Adv: Simple, can be scaled up. Dis: Resolution may be lower than chromatography. |

Carbon-Carbon Bond Forming Coupling Reactions

The formation of new carbon-carbon bonds is fundamental to organic synthesis, enabling the construction of complex molecular architectures. This compound, as a primary alkyl halide, can participate in several coupling methodologies, although its long aliphatic chain presents specific considerations regarding reaction efficiency and selectivity.

Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira)

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation. These reactions typically involve the palladium-catalyzed coupling of an organohalide with an organometallic reagent or an unsaturated compound.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (e.g., boronic acid) in the presence of a palladium catalyst and a base harvard.edusioc-journal.cnwikipedia.org. While aryl and vinyl halides are common substrates, the application to alkyl halides, including primary ones like this compound, is more challenging. Issues such as β-hydride elimination from the alkyl halide or the intermediate alkylpalladium species can lead to alkene formation as a competing side reaction acs.org. However, advancements in ligand design and catalytic systems have enabled alkyl-alkyl Suzuki-Miyaura couplings, often requiring specific iron or nickel catalysts, or specialized palladium ligands that suppress β-hydride elimination acs.org. The general mechanism involves oxidative addition of the organohalide to Pd(0), transmetalation with the organoboron species, and reductive elimination to form the C-C bond sioc-journal.cnwikipedia.org.

Heck Reaction: The Heck reaction couples an organohalide with an alkene, catalyzed by palladium libretexts.orgresearchgate.netbeilstein-journals.orgresearchgate.net. Typically, aryl and vinyl halides are used. Primary alkyl halides like this compound are not standard substrates for the Heck reaction due to the propensity for β-hydride elimination, which favors alkene formation over the desired C-C coupling acs.org. Specialized conditions might be required to overcome these limitations.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst wikipedia.orgorganic-chemistry.orglucp.net. While primarily used for aryl/vinyl halides, research indicates that primary and secondary alkyl bromides can also be alkynylated under specific Sonogashira conditions, often requiring specialized ligands to facilitate the coupling of unactivated alkyl electrophiles organic-chemistry.orglucp.net. The mechanism involves oxidative addition, transmetalation from a copper acetylide intermediate, and reductive elimination.

| Reaction Type | Typical Coupling Partner | Catalyst System (General) | Base (General) | Key Challenge for Alkyl Halides |

| Suzuki-Miyaura | Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Ni catalyst, Fe catalyst | K₂CO₃, Na₂CO₃, Cs₂CO₃ | β-hydride elimination |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂) | Et₃N, K₂CO₃ | β-hydride elimination |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), CuI co-catalyst | Amine base (e.g., Et₃N) | β-hydride elimination, SN2 |

Dimerization and Oligomerization via Coupling Reactions (e.g., Wurtz reaction)

The Wurtz reaction is a classical method for forming C-C bonds by coupling alkyl halides using alkali metals, typically sodium stackexchange.comunacademy.comorganic-chemistry.org. This reaction is particularly effective for the synthesis of symmetrical alkanes through dimerization of alkyl halides.

For this compound, the Wurtz reaction with sodium metal in an ethereal solvent (e.g., diethyl ether or THF) would lead to the formation of a C₆₀ alkane through the coupling of two this compound molecules. The reaction proceeds via radical intermediates or organosodium species unacademy.com. Primary alkyl halides generally provide better yields compared to secondary or tertiary ones stackexchange.com. However, side reactions, such as the formation of alkenes via elimination, can occur, especially if reaction conditions are not carefully controlled stackexchange.comunacademy.com. The Wurtz reaction is generally limited in scope due to its intolerance to many functional groups and potential for side reactions, making it most suitable for the synthesis of simple, symmetrical alkanes.

Wurtz Reaction for this compound Dimerization:

| Reactant | Reagent | Solvent | Product (Expected) | Typical Yield (Primary Alkyl Halides) | Side Products (Potential) |

| This compound | Sodium Metal | Dry Ether | C₆₀ Alkane | Moderate to Good | 1-Triacontene |

Elimination Reactions Leading to Long-Chain Alkenes

Elimination reactions are a primary route for the synthesis of alkenes from alkyl halides. The most common type relevant to this compound is dehydrobromination, typically proceeding via an E2 mechanism when treated with a strong base.

When this compound is reacted with a strong, non-nucleophilic base such as potassium tert-butoxide (KOt-Bu) in a suitable solvent (e.g., tert-butanol), or with a strong base like potassium hydroxide (B78521) (KOH) in ethanol, it undergoes dehydrobromination. This process involves the abstraction of a β-hydrogen atom by the base, simultaneous loss of the bromide leaving group, and the formation of a new π-bond, yielding 1-triacontene (C₃₀H₆₀). As a primary alkyl halide, this compound has only β-hydrogens on the adjacent carbon atom (C2), leading to a single alkene product. The E2 mechanism requires an anti-periplanar arrangement of the hydrogen and the leaving group, which is readily accessible in acyclic systems.

Dehydrobromination of this compound:

| Reactant | Base (Strong) | Solvent | Product | Typical Yield | Mechanism |

| This compound | KOt-Bu, KOH | t-BuOH, EtOH | 1-Triacontene | Good to High | E2 |

Radical Reactions and Their Controlled Implementation

Alkyl halides, including this compound, can participate in radical reactions. These reactions are characterized by the involvement of species with unpaired electrons and often proceed via chain mechanisms involving initiation, propagation, and termination steps lumenlearning.com.

While many radical reactions are initiated by heat or light, leading to homolytic cleavage of the C-Br bond to generate an alkyl radical and a bromine radical, controlled implementations aim to direct the reactivity. For example, radical additions to alkenes or other unsaturated systems can be achieved using specific radical initiators (e.g., AIBN, peroxides) and controlled reaction conditions. The long hydrocarbon chain of this compound might influence the solubility and diffusion of radical intermediates.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are designed to manage radical chain growth, leading to polymers with controlled molecular weights and architectures. While this compound itself is not a monomer for typical chain-growth polymerization, its bromide functionality could potentially be used in controlled radical processes as an initiator or a chain transfer agent under specific catalytic systems designed for C-X bond activation. For instance, radical chain cross-coupling of alkyl halides has been explored, where selectivity can be influenced by the nature of the halide and the catalyst nih.govoaes.cc.

Synthesis and Reactivity

Synthetic Routes

This compound can be synthesized through established methods for preparing primary alkyl halides. One general approach involves the substitution of other functional groups, such as hydroxyl groups in 1-triacontanol (B3423078), or by employing specific halogenation reagents. For example, it can be prepared by substituting N-bromosuccinimide for iodine in a reaction sequence similar to that used for synthesizing 1-iodotriacontane (B13344184) epo.org. Another reported method for preparing long-chain alkyl bromides involves the hydroboration-oxidation of terminal alkenes followed by bromination, or direct bromination of the terminal alcohol epo.orgrsc.org.

Key Reactions and Applications

The terminal bromine atom in this compound is a reactive site for various organic transformations:

Nucleophilic Substitution: The C-Br bond readily undergoes SN2 reactions with nucleophiles. This is fundamental to its use in synthesizing other long-chain compounds, such as ethers, amines, and esters. For example, reaction with sodium acetate (B1210297) followed by hydrolysis can yield 1-triacontanol epo.org.

Formation of Surfactants: As mentioned, it serves as a precursor for long-chain surfactants, like ammonio-hexanoates, by reacting with tertiary amines epo.org.

Ligand Synthesis: It has been used in the synthesis of long alkyl-substituted bipyridine ligands, which are then complexed with transition metals like ruthenium. These complexes can have applications in materials science and photochemistry researchgate.netresearchgate.net.

Grignard Reagent Formation: While not explicitly detailed for this compound in the provided snippets, primary alkyl bromides of this length can potentially form Grignard reagents (R-MgBr) under appropriate conditions, opening pathways to carbon-carbon bond formation.

Occurrence and Isolation from Complex Biological and Environmental Matrices

Detection in Plant Essential Oils and Extracts

1-Bromotriacontane has been detected as a constituent in several plant-derived materials, indicating its role in plant secondary metabolism or as a product of specific extraction processes.

The root essential oil of Azadirachta indica (Neem) has been analyzed to determine its chemical composition. GC-MS analysis identified this compound as one of the significant components. In a study conducted on neem roots collected from Nigeria, this compound was found to constitute 8.59% of the essential oil. Other major constituents identified in this oil included citronellic acid (29.60%), totara-8,11,13-triene-7.beta.,13-diol (8.26%), and 4,8,12,15,15-pentamethyl-bicyclo[9.3.1]pentadeca-3,7-dien-12-ol (5.07%) researchgate.netijpjournal.com.

Table 1: Key Components of Azadirachta indica Root Essential Oil

| Compound | Percentage (%) |

| Citronellic acid | 29.60 |

| This compound | 8.59 |

| Totara-8,11,13-triene-7.beta.,13-diol | 8.26 |

| 4,8,12,15,15-pentamethyl-bicyclo[9.3.1]pentadeca-3,7-dien-12-ol | 5.07 |

Research into the phytochemical composition of Catharanthus roseus anther callus extracts has also revealed the presence of this compound. Gas chromatography–mass spectrometry (GC-MS) analysis of methanolic extracts identified this compound as a minor component, present at 0.11% plymouth.ac.ukmdpi.com. Other identified compounds in these extracts included linoleyl acetate (B1210297) (0.12%), (-)-Coronaridine (27.01%), squalene (B77637) (0.19%), and arachidic acid, 3-methylbutyl ester (0.11%) plymouth.ac.ukmdpi.com.

Table 2: Selected Compounds in Catharanthus roseus Anther Callus Extracts

| Compound | Molecular Formula | Molecular Weight | Percentage (%) |

| This compound | C₃₀H₆₁Br | 500 | 0.11 |

| Linoleyl acetate | C₂₀H₃₆O₂ | 308 | 0.12 |

| (-)-Coronaridine | C₂₁H₂₆N₂O₂ | 338 | 27.01 |

| Squalene | C₃₀H₅₀ | 410 | 0.19 |

| Arachidic acid, 3-methylbutyl ester | C₂₅H₅₀O₂ | 382 | 0.11 |

Studies on Sea Buckthorn (Hippophae rhamnoides) seed oil (SBTS) have identified this compound among its constituents. In an analysis of SBTS extracted using various methods, this compound was quantified at 1.08% thescipub.com. The composition of Sea Buckthorn seed oil is generally characterized by a high content of fatty acids, esters, and alkanes thescipub.comwikipedia.orgthepab.org.

Table 3: Identified Compounds in Sea Buckthorn Seed Oil (SBTS)

| Compound | Percentage (%) |

| This compound | 1.08 |

| di-n-Decyl phthalate | 1.53 |

| Tetratriacontane | 1.05 |

| Pentatriacontane | 1.56 |

The marine red alga Corallina officinalis has been investigated for its secondary metabolites, with GC-MS analysis revealing the presence of this compound. Extracts obtained via supercritical fluid extraction indicated this compound constituted approximately 1.54% of the extract bioflux.com.robioflux.com.ro. Another analysis reported its presence at 1.593% ekb.eg. This compound is noted as a brominated triterpene, likely derived from squalene bioflux.com.robioflux.com.ro. Other identified compounds in C. officinalis extracts include oxygen-containing compounds and organosulfur compounds bioflux.com.robioflux.com.roekb.eg.

Table 4: Components Identified in Corallina officinalis Extracts

| Compound | Percentage (%) | Notes |

| This compound | 1.54 | Brominated triterpene |

| Oxygen containing compound | 1.34 | |

| Organosulfur compound | 0.60 | |

| 1-Iodotridecane | 5.142 | Identified in ekb.eg |

| Cholesterol | 19.365 | Identified in ekb.eg |

Metabolomic profiling, often employing GC-MS, is crucial for identifying the diverse array of compounds within plant tissues. In a study involving Digitalis purpurea L., metabolomic analysis identified this compound as a constituent, present at 0.63% nih.gov. This finding contributes to the understanding of the chemical diversity within plant metabolomes, particularly concerning alkyl halides. Other compounds identified in this profiling included 4-methyloctadecanoic acid (0.55%) and 1-chloro-1-(3,3-diethoxy-1-propynyl)-2,2,3,3-tetramethylcyclopropane (2.31%) nih.gov.

Table 5: Compounds Identified via Metabolomic Profiling of Digitalis purpurea Tissues

| Compound | Percentage (%) |

| This compound | 0.63 |

| 4-methyloctadecanoic acid | 0.55 |

| 1-chloro-1-(3,3-diethoxy-1-propynyl)-2,2,3,3-tetramethylcyclopropane | 2.31 |

Identification in Pyrolysis Products of Complex Organic Matter (e.g., Tar-Rich Coal)

This compound has also been detected in the complex mixture of compounds generated during the pyrolysis of organic matter, specifically in coal tar. In an investigation of tar-rich coal pyrolysis products, particularly under cryogenic pretreatment, this compound was identified as a component of the resulting tar. Its concentration was reported at 0.29% mdpi.comresearchgate.net. This suggests that alkyl halides can be formed or preserved during high-temperature organic matter decomposition processes. Other identified compounds in this coal tar included 3,7,11-Trimethyldodecanol (0.31%) and 2,4,5,5,8a-Pentamethyl-6,7,8,8a-tetrahydro-5H-chromene (0.68%) mdpi.comresearchgate.net.

Table 6: Components Identified in Tar from Tar-Rich Coal Pyrolysis

| Compound | Percentage (%) |

| This compound | 0.29 |

| 3,7,11-Trimethyldodecanol | 0.31 |

| 2,5,5,8a-Tetramethyl-4-methylene-4a,5,6,7,8,8a-hexahydro-4H-chromene | 0.30 |

| 2,4,5,5,8a-Pentamethyl-6,7,8,8a-tetrahydro-5H-chromene | 0.68 |

| Di-tert-dodecyl disulfide | 0.85 |

Compound List

The following table lists all chemical compounds explicitly mentioned in the context of the occurrence and identification of this compound in the studies reviewed.

Methodologies for Extraction and Pre-concentration from Complex Matrices

The isolation and analysis of specific compounds from complex matrices often require sophisticated extraction and pre-concentration techniques. While these methods are broadly applied in analytical chemistry and natural product research, specific documented applications for this compound are not extensively detailed in the scientific literature.

Hydrodistillation Techniques

Hydrodistillation is a classical method used to extract volatile and semi-volatile compounds from plant materials and other natural sources. It involves boiling the sample in water, with the steam carrying volatile components to a condenser. However, research specifically detailing the use of hydrodistillation for the isolation or pre-concentration of this compound from complex biological or environmental samples could not be identified. Given its long alkyl chain and likely low volatility, hydrodistillation might not be the most suitable primary method for this specific compound.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) utilizes fluids, typically carbon dioxide (CO2), above their critical temperature and pressure to extract compounds from a matrix scirp.orgresearchgate.netajgreenchem.comtsijournals.com. SFE is known for its selectivity, efficiency, and environmentally friendly nature, often requiring no organic solvents scirp.orgresearchgate.netajgreenchem.com. While SFE is widely applied for extracting valuable compounds from natural sources, including essential oils and bioactive molecules scirp.orgresearchgate.netajgreenchem.com, specific studies employing SFE for the extraction or pre-concentration of this compound from complex matrices are not prominently documented in the available scientific literature.

Solvent Extraction Approaches

Solvent extraction involves using a solvent to dissolve and separate compounds from a matrix. This is a common technique for isolating lipophilic compounds, such as long-chain alkanes and their derivatives, from biological and environmental samples rsc.org. Various solvents, ranging from non-polar to polar, can be employed depending on the target analyte's properties. While solvent extraction is a fundamental technique for analyzing such compounds, detailed research focusing on the specific application of different solvent extraction methods for this compound from natural sources is not readily found in the scientific literature. Some studies mention its presence as a component in essential oil analyses, which inherently involve solvent-based extraction or chromatographic separation steps researchgate.netijpjournal.comresearchgate.netresearchgate.netcore.ac.ukresearchgate.netresearchgate.net. For instance, one study reported the synthesis and characterization of this compound, noting its purification via flash chromatography, which relies on solvent systems rsc.org.

Gas Chromatography-Mass Spectrometry (GC-MS) in Analysis

While not an extraction method itself, Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial analytical technique for identifying and quantifying compounds after extraction. Several studies have identified this compound as a component within complex mixtures, such as essential oils from plants, using GC-MS analysis researchgate.netijpjournal.comresearchgate.netresearchgate.netcore.ac.ukresearchgate.netresearchgate.net. These analyses imply that prior extraction steps, likely involving solvents or steam distillation, were performed to obtain the samples for GC-MS. For example, this compound was identified as a constituent in the essential oil of Azadirachta indica root, which was obtained via hydrodistillation ijpjournal.comresearchgate.netresearchgate.net. Similarly, it was found in the essential oil of Walsura robusta leaves researchgate.net.

Implications of Natural Occurrence in Biogeochemical Cycles and Phytochemistry

Biogeochemical cycles describe the pathways by which chemical elements are transformed and transported through the Earth's biotic and abiotic components libretexts.orgkdpublications.inmaricopa.eduwikipedia.org. Phytochemistry, on the other hand, focuses on the chemical compounds produced by plants.

Due to the limited evidence in scientific literature regarding the significant natural occurrence of this compound in biological or environmental matrices, its specific implications in biogeochemical cycles or its role within phytochemistry are not well-established or extensively documented. While organobromine compounds can exist in nature, and long-chain alkanes are common plant constituents, the specific presence and function of this compound in these natural processes remain largely uncharacterized in the reviewed literature. Its classification as an organobromide and its long hydrocarbon chain suggest potential interactions within lipid metabolism or environmental degradation pathways, but specific research findings for this compound in these contexts are scarce.

Compound List

this compound

Advanced Spectroscopic and Chromatographic Methodologies for Research Level Characterization of 1 Bromotriacontane and Its Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For high-molecular-weight analytes like 1-bromotriacontane, the methodology must be adapted to handle high elution temperatures and prevent thermal degradation.

The separation of long-chain compounds by gas chromatography is critically dependent on the choice of the capillary column's stationary phase and the optimization of the oven temperature program.

Stationary Phases: The ideal stationary phase must exhibit high thermal stability to withstand the elevated temperatures required to elute high-boiling point compounds. chromatographyonline.com For nonpolar molecules like this compound, low-polarity stationary phases are preferred to ensure elution is primarily based on boiling point. Polydimethylsiloxane-based polymers are common choices. libretexts.org Chemically bonding the stationary phase to the silica (B1680970) surface of the capillary column and cross-linking the polymer chains enhances stability and reduces "column bleed" at high temperatures, which is crucial for trace analysis. libretexts.orgglsciencesinc.com

Key criteria for stationary phase selection include:

Thermal Stability: Must be stable at temperatures exceeding 350-400°C. chromatographyonline.com

Low Polarity: Phases like 100% dimethylpolysiloxane or 5% phenyl-95% methylpolysiloxane are suitable for separating compounds based on boiling point. libretexts.orgglsciencesinc.com

Inertness: The phase should not react with the analyte. libretexts.org

Low Bleed: Minimal degradation of the stationary phase at high temperatures is necessary to maintain a stable baseline and achieve low detection limits. glsciencesinc.com

Interactive Table: Suitable GC Stationary Phases for this compound Analysis

| Stationary Phase Type | Polarity | Max Temperature (°C) | Trade Names (Examples) | Key Characteristics |

| 100% Dimethylpolysiloxane | Non-polar | 325-350 | DB-1, HP-1, SE-30 | Good general-purpose phase, separates by boiling point. libretexts.org |

| 5% Phenyl-95% Methylpolysiloxane | Low-polarity | 325-350 | DB-5, HP-5MS | Slightly more polar, good for a wide range of analytes. glsciencesinc.com |

| High-Temperature Polysiloxanes | Non-polar | > 400 | HT-8, St-HT | Specialized phases with carborane or silarylene units for enhanced thermal stability. chromatographyonline.com |

Temperature Programming: A programmed temperature ramp is essential for the analysis of samples containing compounds with a wide range of boiling points, and it is necessary for eluting high-molecular-weight analytes like this compound in a reasonable time with good peak shape. A typical program involves a low initial temperature, a controlled ramp rate, and a high final temperature hold.

An example temperature program for analyzing long-chain alkylbenzenes on a DB-5 column, which could be adapted for this compound, might be:

Initial Temperature: 60-100°C

Ramp Rate: 6-10°C/min

Final Temperature: 320-400°C (held for >10 minutes) chromatographyonline.comusgs.gov

This ensures that lower-boiling contaminants are separated at the beginning of the run, while the target analyte is eluted efficiently at a higher temperature.

Electron ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that serves as a "fingerprint" for a molecule. The analysis of this pattern is critical for confirming the identity of this compound and distinguishing it from its structural isomers.

The mass spectrum of this compound is characterized by several key features:

Molecular Ion (M•+) Peak: A pair of peaks corresponding to the intact molecule, reflecting the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). docbrown.infoyoutube.com For C₃₀H₆₁Br, these would appear at m/z 500 and 502, with a near 1:1 intensity ratio. nih.gov The presence of this M/M+2 pattern is a strong indicator of a bromine-containing compound. youtube.com

Loss of Bromine: The C-Br bond is often the weakest bond, leading to a prominent fragment from the loss of the bromine radical (•Br). docbrown.info This results in the formation of the triacontyl carbocation [C₃₀H₆₁]⁺ at m/z 421. This is frequently the base peak or a very abundant ion.

Alkyl Chain Fragmentation: The long hydrocarbon chain undergoes characteristic fragmentation, producing clusters of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups). libretexts.org Prominent peaks will correspond to stable carbocations, typically at m/z values of [CₙH₂ₙ₊₁]⁺ (e.g., m/z 43, 57, 71, 85...).

Structural isomers, such as 2-bromotriacontane or 15-bromotriacontane, would produce different fragmentation patterns. For example, cleavage adjacent to a secondary C-Br bond would yield different primary fragment ions, and the relative intensities of the alkyl fragments would change based on the stability of the carbocations formed. libretexts.orgchemguide.co.uk

Interactive Table: Predicted Key Mass Fragments for this compound

| m/z (Mass/Charge Ratio) | Ion Formula | Description |

| 500/502 | [C₃₀H₆₁⁷⁹Br]•+ / [C₃₀H₆₁⁸¹Br]•+ | Molecular ion peak cluster (M•+ and M•+ + 2). docbrown.info |

| 421 | [C₃₀H₆₁]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| ...85, 99, 113... | [CₙH₂ₙ₊₁]⁺ | Series of alkyl carbocation fragments from chain cleavage. libretexts.org |

| 79/81 | [⁷⁹Br]⁺ / [⁸¹Br]⁺ | Bromine cation (typically low abundance). docbrown.info |

Quantifying trace levels of this compound in complex samples, such as environmental or biological matrices, requires highly sensitive and selective methods to overcome interferences. nih.govresearchgate.net

Sample Preparation: The first step is typically a solvent extraction (e.g., using hexane or dichloromethane) to isolate the analyte from the matrix, followed by a cleanup step, such as column chromatography, to remove interfering compounds.

Analytical Technique: For high sensitivity, GC-MS is operated in the Selected Ion Monitoring (SIM) mode. shimadzu.com Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. usgs.gov For this compound, these would include the molecular ions (m/z 500 and 502) and a major fragment ion (e.g., m/z 421). This significantly improves the signal-to-noise ratio, allowing for much lower detection limits. usgs.gov

Quantification: The method relies on the principle of internal standardization . A known amount of a compound that is chemically similar to the analyte but not present in the sample (an internal standard, e.g., a deuterated analog or another long-chain bromoalkane) is added to the sample before extraction. By comparing the peak area of the analyte to the peak area of the internal standard, accurate quantification can be achieved, correcting for any variations in sample preparation or instrument response. shimadzu.com Calibration curves are generated by analyzing standards containing known concentrations of this compound and a fixed concentration of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete structural assignment of this compound.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is relatively simple and is characterized by signals corresponding to the different types of protons in the alkyl chain. docbrown.info

A triplet at approximately 3.4 ppm is assigned to the two protons on the carbon directly bonded to the bromine atom (-CH₂Br). The downfield shift is due to the deshielding effect of the electronegative bromine. The triplet pattern arises from coupling to the two protons on the adjacent carbon.

A multiplet around 1.85 ppm corresponds to the protons on the second carbon (-CH₂-CH₂Br).

A large, broad signal centered around 1.25 ppm represents the bulk of the methylene protons in the long chain (-(CH₂)₂₇-).

A triplet at approximately 0.88 ppm is characteristic of the terminal methyl group protons (-CH₃), coupled to the adjacent two methylene protons.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments. libretexts.org

The carbon atom bonded to bromine (C1) appears furthest downfield, typically around 34 ppm.

The second carbon (C2) is found at approximately 33 ppm.

A series of closely spaced signals between 22 and 32 ppm corresponds to the numerous methylene carbons in the chain.

The terminal methyl carbon (C30) is the most upfield signal, appearing at about 14 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Triplet (t) | 2H | H-1 (-CH₂Br) | |

| ~1.85 | Multiplet (m) | 2H | H-2 (-CH₂CH₂Br) | |

| ~1.25 | Broad singlet (br s) | 54H | H-3 to H-29 (-(CH₂)₂₇-) | |

| ~0.88 | Triplet (t) | 3H | H-30 (-CH₃) | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~34.0 | C-1 (-CH₂Br) | |||

| ~33.0 | C-2 | |||

| ~22-32 | C-3 to C-29 | |||

| ~14.1 | C-30 (-CH₃) |

(Note: Predicted chemical shifts are based on typical values for long-chain bromoalkanes and may vary slightly.)

2D NMR experiments are used to confirm the assignments made from 1D spectra by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu In the COSY spectrum of this compound, a cross-peak would be observed between the proton signal at ~3.40 ppm (H-1) and the signal at ~1.85 ppm (H-2), confirming their adjacency. A correlation would also be seen between H-2 and the bulk methylene signal (~1.25 ppm), establishing the connectivity of the chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). columbia.edunanalysis.com The HSQC spectrum would show a cross-peak connecting the ¹H signal at ~3.40 ppm to the ¹³C signal at ~34.0 ppm, definitively assigning these signals to the -CH₂Br group. Similarly, it would link the other proton signals to their corresponding carbon signals, confirming all 1D assignments. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2 to 3 bonds). sdsu.educolumbia.edu This is particularly useful for piecing together molecular fragments. For this compound, the HMBC spectrum would show correlations from the H-1 protons (~3.40 ppm) to both the C-2 (~33.0 ppm) and C-3 carbons, providing unambiguous evidence for the start of the alkyl chain. The terminal methyl protons (H-30) would show correlations to C-29 and C-28. columbia.edu

Interactive Table: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H δ) | Correlating Nuclei (¹H or ¹³C δ) | Information Gained |

| COSY | H-1 (~3.40 ppm) | H-2 (~1.85 ppm) | Confirms H-1 is adjacent to H-2. libretexts.org |

| H-30 (~0.88 ppm) | H-29 (~1.25 ppm) | Confirms methyl group is at the end of the chain. | |

| HSQC | H-1 (~3.40 ppm) | C-1 (~34.0 ppm) | Confirms H-1 protons are attached to C-1. nanalysis.com |

| H-30 (~0.88 ppm) | C-30 (~14.1 ppm) | Confirms H-30 protons are attached to C-30. | |

| HMBC | H-1 (~3.40 ppm) | C-2 (~33.0 ppm), C-3 (~29 ppm) | Confirms connectivity of C-1 to C-2 and C-3. columbia.edu |

| H-30 (~0.88 ppm) | C-29 (~23 ppm), C-28 (~32 ppm) | Confirms connectivity at the methyl end of the chain. |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule. For this compound, these methods are crucial for confirming the presence of the carbon-bromine bond and characterizing the long alkyl backbone.

Infrared (IR) Spectroscopy identifies molecular vibrations based on the absorption of infrared radiation, which causes a change in the dipole moment. The IR spectrum of this compound is dominated by absorptions from the alkyl chain. Strong C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. libretexts.org The presence of the bromine atom introduces specific vibrational modes. The C-Br stretching vibration for primary bromoalkanes is found in the fingerprint region, typically between 690 and 515 cm⁻¹. libretexts.orgorgchemboulder.com Another characteristic band for terminal alkyl halides is the C-H wagging of the methylene group adjacent to the halogen (-CH₂Br), which appears in the 1300-1150 cm⁻¹ range. orgchemboulder.comquora.comscribd.com However, the fingerprint region (1400-600 cm⁻¹) can be complex due to overlapping C-C stretching and various C-H bending vibrations, making definitive assignment challenging without reference spectra. orgchemboulder.comutoronto.ca

Raman Spectroscopy , which detects light scattered from a molecule after interacting with a laser source, is an excellent complementary technique. A key advantage of Raman spectroscopy is that it detects vibrations that result in a change in polarizability. While C-H stretches are also visible in Raman spectra, the C-Br bond provides a characteristic signal. nih.gov For primary bromoalkanes, C-Br stretching modes can be observed at approximately 560-565 cm⁻¹ and 615-630 cm⁻¹, corresponding to different molecular conformations. s-a-s.org Raman spectroscopy can provide vital information about structural changes and functional groups in large molecules and is particularly useful for studying long-chain aliphatic structures. s-a-s.orglibretexts.org

Table 1: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Alkyl Chain (C-H) | Stretching | 2850 - 3000 | IR / Raman |

| Methylene Group (-CH₂Br) | C-H Wagging | 1300 - 1150 | IR |

| Bromoalkane (C-Br) | Stretching | 690 - 515 | IR |

Advanced Hyphenated Analytical Techniques (e.g., GCxGC-MS, LC-MS for polar derivatives)

For complex mixtures or trace-level analysis of this compound and its derivatives, hyphenated techniques that couple a separation method with a detection method are indispensable.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) is a powerful technique for separating complex, nonpolar mixtures. chemistry-matters.com Given the high boiling point and nonpolar nature of this compound, GC is a suitable separation method. GCxGC enhances chromatographic resolution significantly by using two columns with different stationary phase chemistries. mosh-moah.de The first dimension typically separates compounds by their volatility, while the second dimension separates them based on polarity. mosh-moah.de This results in a structured two-dimensional chromatogram, which is highly effective for separating isomers and resolving constituents from a complex matrix. acs.orgresearchgate.net Coupling GCxGC with a mass spectrometer (MS), particularly a time-of-flight (TOF-MS) detector, allows for the identification and confirmation of the separated components based on their mass spectra. mosh-moah.deacs.org This is one of the most effective analytical tools for interpreting challenging petroleum fractions and other complex hydrocarbon mixtures, making it ideal for the detailed analysis of this compound in intricate samples. acs.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing polar derivatives of this compound that are not amenable to GC due to low volatility or thermal instability. nih.gov For instance, if the triacontane (B166396) chain is functionalized with polar groups like carboxylic acids, amines, or hydroxyls, LC is required for separation. Reversed-phase LC is often used, where retention depends on the hydrophobicity of the analytes. nih.gov For highly polar derivatives, hydrophilic-interaction liquid chromatography (HILIC) can be employed. nih.gov Coupling the LC system to a mass spectrometer allows for sensitive detection and structural elucidation of the derivatives. oup.com In some cases, chemical derivatization may be used to enhance the chromatographic retention or improve the ionization efficiency and sensitivity in the mass spectrometer. oup.comnih.gov For example, carboxylic acid derivatives can be esterified to improve their analysis by LC-MS/MS. oup.com

Table 2: Hyphenated Techniques for this compound Analysis

| Technique | Analyte Type | Principle | Key Advantages |

|---|---|---|---|

| GCxGC-MS | This compound, nonpolar derivatives | Two-dimensional separation based on volatility and polarity, followed by mass analysis. | Unrivaled separation power for complex mixtures, detailed structural information. chemistry-matters.comacs.org |

| LC-MS | Polar derivatives (e.g., alcohols, acids, amines) | Separation based on polarity/hydrophobicity, followed by mass analysis. | Suitable for non-volatile and thermally labile compounds, high sensitivity. nih.gov |

Method Validation and Quality Control in Analytical Research

To ensure that the data generated from the advanced analytical techniques described above are reliable, consistent, and accurate, rigorous method validation and ongoing quality control are essential. wikipedia.orgdemarcheiso17025.com

Method Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. chemrj.org For chromatographic methods used in research on this compound, validation involves assessing several key parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govnih.gov These parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. chemrj.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chemrj.org

Accuracy: The closeness of the test results obtained by the method to the true value. chemrj.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. chemrj.org

Quality Control (QC) involves the operational techniques and activities used to fulfill requirements for quality. solubilityofthings.com In the context of analyzing this compound, QC procedures are implemented to ensure the continued validity of the analytical data. This is achieved through systematic daily checks, such as:

Analysis of blanks to check for contamination. wikipedia.org

Regular analysis of calibration standards to verify instrument performance. wikipedia.org

Inclusion of quality control check samples or certified reference materials to monitor the accuracy and precision of the analysis over time. wikipedia.org

These QC measures are fundamental for maintaining high standards of accuracy and precision, thereby ensuring the integrity of the research findings. solubilityofthings.com

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description |

|---|---|

| Accuracy | Closeness of measured value to the true value; often assessed by percent recovery studies. chemrj.org |

| Precision | Agreement among a series of measurements; expressed as standard deviation or relative standard deviation. nih.gov |

| Specificity | Ability to measure the analyte of interest in a complex mixture without interference. nih.gov |

| Linearity & Range | Proportionality of signal to concentration over a defined concentration range. chemrj.org |

| LOD / LOQ | The lowest concentration that can be reliably detected and quantified, respectively. nih.gov |

| Robustness | Resilience of the method to small, intentional changes in parameters (e.g., temperature, flow rate). chemrj.org |

Applications As a Synthetic Building Block in Advanced Chemistry

Synthesis of Tailored Long-Chain Organic Ligands for Coordination Chemistry

The terminal bromide group in 1-bromotriacontane can be readily converted into various functionalities, such as amines, phosphines, or thiols, which are capable of coordinating to metal centers. This allows for the synthesis of bespoke long-chain organic ligands. These ligands, when complexed with metals, can impart specific solubility characteristics (e.g., solubility in non-polar organic solvents due to the long alkyl chain) and influence the steric and electronic environments around the metal center. Such tailored ligands are crucial for designing metal complexes used in homogeneous catalysis, as well as for constructing sophisticated coordination frameworks and supramolecular assemblies rsc.orgchesci.comnih.gov.

Development of Functionalized Materials and Supramolecular Architectures

This compound serves as a foundational molecule for creating advanced functional materials and complex supramolecular architectures. The long hydrocarbon chain can act as a driving force for self-assembly, leading to ordered structures, while the bromide can be functionalized to attach the molecule to surfaces or incorporate it into larger molecular systems. This dual capability is essential for engineering materials with precisely controlled properties and architectures advancedsciencenews.comtue.nlrsc.orgmdpi.com.

While direct literature explicitly detailing the use of this compound in magnetic switches with tunable thermal response was not found in the reviewed snippets, the general principles of materials design suggest potential applications. Long alkyl chains, such as that present in this compound, can significantly influence the phase behavior and thermal properties of materials. By incorporating derivatives of this compound into molecular systems designed for magnetic switching, the long hydrocarbon chain could contribute to modulating the thermal response and stability of such devices. Further targeted research would be necessary to explore these specific applications.

The derivatives of this compound, particularly those where the bromide is replaced by a polar head group, exhibit amphiphilic characteristics. The pronounced hydrophobicity of the C30 alkyl chain strongly promotes self-assembly in polar environments or the formation of ordered monolayers on surfaces. These self-assembly processes can lead to the formation of various structures, including micelles, vesicles, liquid crystalline phases, and organized thin films, which are vital for applications in nanotechnology, drug delivery, and advanced materials tue.nlrsc.orgmdpi.com.

Precursor for Speciality Chemicals: Lubricants, Dispersants, and Advanced Surfactants

As a long-chain alkyl bromide, this compound is a key precursor for synthesizing a range of specialty chemicals. Its C30 chain length is ideal for applications demanding significant lipophilicity and specific interfacial behaviors. For example, conversion of the bromide to amine or alcohol functionalities can yield effective surfactants. Furthermore, its derivatives can function as dispersants, stabilizing suspensions in various media, or as components in high-performance lubricants, where the long hydrocarbon chain provides essential boundary lubrication properties nbspecchem.com.

Role in Polymer Chemistry for Controlled Macromolecular Synthesis

In polymer chemistry, this compound can function as a vital component in controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The terminal bromide can act as an initiator, leading to polymers with a long alkyl tail, or it can be transformed into other functional groups suitable for polymerization. Incorporating such long chains into polymer architectures, either in the backbone or as side chains, can profoundly alter the polymer's physical properties, including its glass transition temperature, solubility, and mechanical characteristics, thereby enabling the synthesis of advanced polymeric materials with precisely engineered properties rsc.orgrsc.orgnih.govkallipos.gr.

Integration into Nanomaterials as a Component for Surface Modification and Interface Engineering

Data Table: Properties of this compound

| Property | Value | Unit | Source/Note |

| IUPAC Name | This compound | - | PubChem nih.gov |

| CAS Number | 4209-22-7 | - | PubChem nih.gov |

| Molecular Formula | C30H61Br | - | PubChem nih.gov |

| Molecular Weight | 501.7 | g/mol | PubChem nih.gov |

| Melting Point | 64 | °C | Guidechem rsc.org, PubChem nih.gov (from synthesis) |

| Boiling Point | 470 | °C | Chemsrc nist.gov (at 760 mmHg) |

| Density | 0.934 | g/cm³ | Chemsrc nist.gov |

| Solubility in Water | Log10(WS) = -12.81 | mol/l | Cheméo advancedsciencenews.com (Calculated) |

| Octanol/Water Partition | LogP = 12.32 | - | Cheméo advancedsciencenews.com (Crippen Calculated), PubChem mdpi-res.com |

| Hydrogen Bond Acceptor Count | 0 | - | PubChem mdpi-res.com |

| Hydrogen Bond Donor Count | 0 | - | PubChem mdpi-res.com |

| Rotatable Bond Count | 28 | - | PubChem mdpi-res.com |

Future Research Directions and Unexplored Avenues

Sustainable and Green Chemistry Approaches for 1-Bromotriacontane Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste and environmental impact. ijrpr.com Future research into the synthesis of this compound should prioritize the development of sustainable methods that move beyond traditional bromination techniques, which often involve hazardous reagents and produce significant waste streams.

Key areas for investigation include:

Enzymatic Bromination: Exploring the use of haloperoxidase enzymes for the selective bromination of triacontane (B166396) or triacontanol. This approach offers high selectivity under mild reaction conditions, utilizing environmentally benign oxidants like hydrogen peroxide.

Solvent-Free and Aqueous Synthesis: Developing synthetic routes that minimize or eliminate the use of volatile organic solvents. rsc.org Mechanochemical methods, where reactions are induced by mechanical force, or micellar catalysis in water, present viable green alternatives. rsc.orgnih.gov

Renewable Starting Materials: Investigating pathways to synthesize this compound from renewable feedstocks. Long-chain fatty acids or alcohols derived from biomass could serve as precursors, reducing the reliance on petroleum-based starting materials.

A comparative analysis of potential green synthetic methods is presented in Table 1.

Table 1: Comparison of Potential Green Synthesis Routes for this compound

| Synthesis Approach | Potential Advantages | Research Challenges |

|---|---|---|

| Enzymatic Bromination | High selectivity, mild conditions, biodegradable catalyst. | Enzyme stability, substrate scope, and cost of production. |

| Solvent-Free Mechanochemistry | Reduced solvent waste, potential for high yields, energy efficiency. nih.gov | Scalability, control over reaction parameters, and product isolation. |

| Aqueous Micellar Catalysis | Use of water as a solvent, enhanced reaction rates, potential for catalyst recycling. rsc.org | Surfactant selection, product separation from the aqueous phase. |

Catalytic Transformations for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of efficient chemical synthesis. kit.edu Future research should focus on developing novel catalytic systems for the transformation of this compound to enhance reaction selectivity and efficiency. Transition-metal catalysis, in particular, offers a versatile toolkit for C-H bond functionalization and cross-coupling reactions involving alkyl halides. researchgate.net

Promising research avenues include:

Cross-Coupling Reactions: Investigating the use of catalysts, such as those based on nickel or palladium, to facilitate cross-coupling reactions of this compound with a variety of nucleophiles. This would enable the synthesis of a diverse range of long-chain functionalized molecules.

C-H Functionalization: Developing catalytic methods for the direct functionalization of the triacontyl chain, using the bromo-substituent as a directing group to achieve site-selectivity. researchgate.net

Photoredox Catalysis: Exploring the use of visible light-driven photoredox catalysis to generate alkyl radicals from this compound under mild conditions, enabling novel bond formations.

Table 2 highlights potential catalytic transformations and their expected outcomes.

Table 2: Potential Catalytic Transformations of this compound

| Catalytic Method | Reagents/Conditions | Potential Products | Significance |

|---|---|---|---|

| Suzuki Coupling | Organoboron compounds, Pd or Ni catalyst, base | Long-chain alkyl-aryl or alkyl-alkenyl compounds | Synthesis of novel surfactants, liquid crystals, or polymers. |

| Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst, base | Long-chain tertiary or secondary amines | Development of new corrosion inhibitors, phase-transfer catalysts. |

Mechanistic Studies of this compound Reactivity under Novel Conditions

A fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. ijrpr.com Future research should delve into the mechanistic details of this compound's reactions under unconventional conditions.

Areas ripe for exploration are:

Electrochemical Reactions: Investigating the electrochemical reduction of the C-Br bond in this compound to generate triacontyl radicals or anions and studying their subsequent reactions. acs.org

Reactions in Ionic Liquids: Exploring the reactivity of this compound in ionic liquids, which can act as both solvent and catalyst, potentially leading to unique reaction pathways and selectivities. researchgate.net

High-Pressure Chemistry: Studying the effect of high pressure on the substitution and elimination reactions of this compound to gain insights into activation volumes and transition state structures.

Exploration of Novel Derivatives with Advanced Functionalities

The long alkyl chain of this compound makes it an ideal building block for creating molecules with specific, advanced functionalities. Future research should focus on the synthesis and characterization of novel derivatives with tailored properties.

Potential classes of derivatives and their applications are outlined in Table 3.

Table 3: Novel Derivatives of this compound and Their Potential Applications

| Derivative Class | Synthetic Strategy | Potential Functionality/Application |

|---|---|---|

| Amphiphilic Molecules | Reaction with hydrophilic head groups (e.g., polyethylene (B3416737) glycol, quaternary ammonium (B1175870) salts) | Surfactants, emulsifiers, drug delivery vehicles. |

| Liquid Crystalline Materials | Attachment of rigid mesogenic units | Components for displays, sensors, and optical devices. |

| Functional Polymers | Use as an initiator or monomer in polymerization reactions | Materials with tailored thermal, mechanical, or surface properties. |

Integrated Computational and Experimental Studies in Long-Chain Organic Halide Chemistry

The synergy between computational modeling and experimental work can accelerate discovery and provide deeper mechanistic insights. ijrpr.com Future research on this compound and other long-chain organic halides would greatly benefit from an integrated approach.

Key areas for collaborative research include:

Predictive Modeling: Using computational chemistry, such as density functional theory (DFT), to predict the reactivity, spectroscopic properties, and potential energy surfaces of reactions involving this compound. nih.govmdpi.com This can help in designing experiments and identifying promising reaction pathways.

Mechanism Elucidation: Combining experimental kinetic data with computational modeling to elucidate complex reaction mechanisms, identify transient intermediates, and understand the role of catalysts. smu.edu

Materials Design: Employing molecular dynamics simulations to predict the self-assembly behavior and material properties of novel derivatives of this compound, guiding the synthesis of new functional materials.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile chemical building block, leading to the development of new materials and technologies with significant scientific and industrial impact.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromotriacontane, and how can purification techniques optimize yield and purity?